molecular formula C20H21N3O2 B611735 VU0364289

VU0364289

货号: B611735
分子量: 335.4 g/mol
InChI 键: LTPGKAICNBCBPT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VU0364289 是一种合成有机化合物,以其作为代谢型谷氨酸受体 5 (mGlu5) 的高度选择性正向变构调节剂而闻名。它与 MPEP 位点结合,EC50 值为 1.6 微摩尔。 该化合物已显示出逆转安非他明诱导的过度运动的潜力,使其成为研究精神分裂症和其他精神疾病的候选药物 .

科学研究应用

VU0364289 具有多种科学研究应用:

作用机制

VU0364289 通过与 mGlu5 受体上的 MPEP 位点结合来发挥其作用,增强受体对谷氨酸的反应。这种正向变构调节导致受体活性增加,这可以调节涉及突触传递和可塑性的各种下游信号通路。 该化合物逆转安非他明诱导的过度运动的能力表明其在精神疾病中使谷氨酸能信号正常化的潜力 .

准备方法

VU0364289 的合成涉及 2-(苄氧基)乙酰氯与 4-(2-氨基苯腈)哌嗪的反应。该反应通常在二氯甲烷等有机溶剂中进行,在惰性气氛下,并在受控温度下进行。 然后使用标准色谱技术纯化产物 .

This compound 的工业生产方法没有得到广泛的记录,但合成可能涉及类似的步骤,并针对大规模生产进行优化,包括使用自动化反应器和连续流动系统以确保一致性和效率。

化学反应分析

VU0364289 经历了几种类型的化学反应,包括:

    氧化: 这种反应可以使用高锰酸钾或三氧化铬等氧化剂进行。

    还原: 还原反应可以使用氢化铝锂或硼氢化钠等还原剂进行。

    取代: 亲核取代反应可能会发生,特别是在苄氧基处,使用甲醇钠或叔丁醇钾等试剂。

这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生羧酸,而还原可能会产生醇或胺 .

相似化合物的比较

与 VU0364289 相似的化合物包括其他 mGlu5 的正向变构调节剂,例如:

    VU0092273: 另一种具有类似结合特性的选择性 mGlu5 调节剂。

    ADX-47273: 以其在认知增强临床前模型中的有效性而闻名。

    CDPPB: 一种经过充分研究的 mGlu5 调节剂,在神经精神疾病中具有潜在的治疗应用。

This compound 因其高度选择性和效力而独一无二,使其成为研究和潜在治疗开发中宝贵的工具 .

属性

IUPAC Name

2-[4-(2-phenylmethoxyacetyl)piperazin-1-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c21-14-18-8-4-5-9-19(18)22-10-12-23(13-11-22)20(24)16-25-15-17-6-2-1-3-7-17/h1-9H,10-13,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPGKAICNBCBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2C#N)C(=O)COCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does VU0364289 interact with its target and what are the downstream effects?

A: this compound acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) [, , ]. Instead of directly activating the receptor, it enhances the effects of glutamate, the natural neurotransmitter that activates mGlu5. This interaction leads to several downstream effects, including:

  • Increased intracellular calcium mobilization: this compound enhances glutamate-induced calcium release within neurons [, ].
  • Activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2): This signaling pathway plays a crucial role in neuronal plasticity and synaptic function [, ].
  • Reversal of behavioral deficits: In preclinical models of schizophrenia and NMDAR hypofunction, this compound demonstrates efficacy in reversing behavioral abnormalities, including amphetamine-induced hyperlocomotion and deficits in contextual fear conditioning [].

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A: Research indicates that the N-aryl piperazine scaffold of this compound is crucial for its activity as an mGlu5 PAM [, ]. Modifications to the amide substituent can significantly impact the compound's functionality, acting as a "molecular switch" that determines its role as either an antagonist/negative allosteric modulator (NAM) or a PAM []. This suggests that subtle structural changes can profoundly influence its interaction with mGlu5 and subsequent pharmacological effects.

Q3: What preclinical data supports the potential therapeutic benefits of this compound?

A3: this compound displays promising results in various preclinical models relevant to schizophrenia and cognitive impairment:

  • Antipsychotic-like activity: It effectively reverses amphetamine-induced hyperlocomotion in rodents, a model predictive of antipsychotic efficacy [, ].
  • Cognitive enhancement: this compound improves performance in a hippocampal-mediated memory task in mice, suggesting potential for treating cognitive deficits associated with schizophrenia [].
  • Reversal of NMDAR hypofunction: It demonstrates efficacy in reversing behavioral deficits in a mouse model of NMDAR hypofunction, further supporting its potential in treating schizophrenia-related symptoms [].

Q4: What are the pharmacokinetic properties of this compound that make it suitable for in vivo studies?

A: this compound exhibits favorable pharmacokinetic properties, including suitable absorption, distribution, metabolism, and excretion (ADME) profiles, allowing for effective dosing and evaluation in in vivo studies [, ]. While specific details about its ADME profile are not provided in the provided abstracts, its successful utilization in various animal models suggests a pharmacokinetic profile compatible with in vivo experimentation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。